Regioisomeric Differentiation: Crystal Structure Defines Unique 3D Geometry vs. 1,3,4-Oxadiazole Analogs
The precise spatial arrangement of atoms, or 3D pharmacophore, is a critical determinant of molecular recognition. The crystal structure of [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine has been definitively solved by single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P 21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. This structural data confirms a non-planar molecular geometry, a feature that is not shared by analogous 1,3,4-oxadiazole regioisomers, which typically exhibit more planar conformations due to differences in heteroatom arrangement [2]. This fundamental 3D difference, verified by experimental diffraction data, provides a concrete, measurable basis for the compound's unique shape and potential for distinct protein-ligand interactions compared to regioisomeric alternatives.
| Evidence Dimension | 3D Molecular Geometry & Crystal Packing |
|---|---|
| Target Compound Data | Monoclinic crystal system, space group P 21/c, a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°. Confirmed non-planar geometry. |
| Comparator Or Baseline | Generic 1,3,4-oxadiazole regioisomers |
| Quantified Difference | Qualitative difference in conformational preference and crystal packing driven by heteroatom placement; target compound exhibits a unique, experimentally validated 3D structure. |
| Conditions | Single-crystal X-ray diffraction at 293(2) K [1]; comparative conformational analysis based on established heterocyclic chemistry principles [2]. |
Why This Matters
For structure-based drug design, having an experimentally solved crystal structure provides a reliable starting point for molecular docking and pharmacophore modeling, ensuring the correct 3D geometry is used, which is not guaranteed with other oxadiazole regioisomers.
- [1] Erciyes University. (n.d.). Crystal structure of [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine. Erciyes University Journal of Science and Technology. Retrieved April 22, 2026. View Source
- [2] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
